molecular formula C17H21N3 B5573724 4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline

4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline

Cat. No.: B5573724
M. Wt: 267.37 g/mol
InChI Key: YHQBTXMHKQBDIM-SUMWQHHRSA-N
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Description

4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline is a complex organic compound characterized by its unique structure, which includes a hexahydropyrrolo[2,3-c]pyrrole ring system fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydropyrrolo[2,3-c]pyrrole core, followed by its fusion with a quinoline derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline lies in its specific combination of the hexahydropyrrolo[2,3-c]pyrrole and quinoline structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-12-9-16(14-5-3-4-6-15(14)18-12)20-10-13-7-8-19(2)17(13)11-20/h3-6,9,13,17H,7-8,10-11H2,1-2H3/t13-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQBTXMHKQBDIM-SUMWQHHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CC4CCN(C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)N3C[C@@H]4CCN([C@@H]4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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